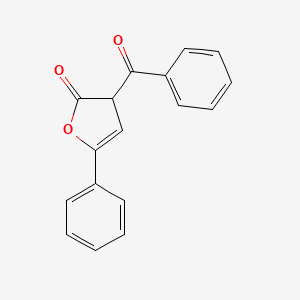
3-Benzoyl-5-phenylfuran-2(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzoyl-5-phenylfuran-2(3h)-one: is an organic compound belonging to the furan family It is characterized by a furan ring substituted with benzoyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-5-phenylfuran-2(3h)-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction forms a β-hydroxy ketone intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the furan ring.
Oxidation: The final step involves the oxidation of the furan ring to introduce the carbonyl group at the 3-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Benzoyl-5-phenylfuran-2(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and hydrocarbons.
Substitution: Products vary depending on the substituent introduced.
科学研究应用
3-Benzoyl-5-phenylfuran-2(3h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals, dyes, and polymers.
作用机制
The mechanism of action of 3-Benzoyl-5-phenylfuran-2(3h)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic processes.
Receptor Binding: Binds to receptors, modulating their activity and signaling pathways.
相似化合物的比较
Similar Compounds
3-Benzoylfuran-2(3h)-one: Lacks the phenyl group at the 5-position.
5-Phenylfuran-2(3h)-one: Lacks the benzoyl group at the 3-position.
3-Benzoyl-5-methylfuran-2(3h)-one: Has a methyl group instead of a phenyl group at the 5-position.
Uniqueness
3-Benzoyl-5-phenylfuran-2(3h)-one is unique due to the presence of both benzoyl and phenyl groups, which confer distinct chemical and biological properties
生物活性
3-Benzoyl-5-phenylfuran-2(3H)-one, a compound belonging to the furanone family, has garnered attention for its diverse biological activities. This article compiles research findings on its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a furan ring substituted with phenyl and benzoyl groups, contributing to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study conducted by Tsolomiti et al., the compound demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies revealed that this compound induced apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound triggered caspase-dependent pathways, leading to cell cycle arrest and subsequent cell death .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially disrupting cellular functions in pathogens and cancer cells.
- Reactive Oxygen Species (ROS) Generation : It promotes ROS production, which can lead to oxidative stress in cancer cells, thereby enhancing apoptosis.
- DNA Interaction : Some studies suggest that it may intercalate with DNA, affecting replication and transcription processes.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against clinical isolates. The results indicated a dose-dependent response with significant inhibition at higher concentrations. Notably, the compound was more effective when combined with conventional antibiotics, suggesting a potential role as an adjuvant therapy.
Investigation into Anticancer Effects
A detailed investigation into its anticancer properties involved treating MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicative of apoptosis. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), confirming its role in inducing programmed cell death .
属性
CAS 编号 |
59624-49-6 |
|---|---|
分子式 |
C17H12O3 |
分子量 |
264.27 g/mol |
IUPAC 名称 |
3-benzoyl-5-phenyl-3H-furan-2-one |
InChI |
InChI=1S/C17H12O3/c18-16(13-9-5-2-6-10-13)14-11-15(20-17(14)19)12-7-3-1-4-8-12/h1-11,14H |
InChI 键 |
RYCPKVMUOWEJTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(C(=O)O2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















